

# 3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl CAS number and identifiers

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## Compound of Interest

Compound Name: 3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl

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## In-depth Technical Guide: 3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive overview of the chemical compound **3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl**. It consolidates all publicly available data regarding its identifiers, computed properties, and general characteristics. This guide is intended for researchers and professionals in chemistry and drug development who require accurate, foundational information on this specific molecule. It is important to note that while key identifiers are well-documented, extensive experimental data and biological applications for this particular compound are not widely reported in the public domain.

## Chemical Identity and Identifiers

**3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl** is a disubstituted biphenyl, an organic compound featuring two phenyl rings linked by a single carbon-carbon bond. The specific substitution pattern consists of a benzylOxy group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the other. This arrangement imparts distinct electronic and steric properties

that influence its chemical behavior.[\[1\]](#) The primary identifiers and molecular details are summarized below.

Table 1: Core Identifiers for **3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl**

Identifier	Value	Reference
CAS Number	<b>132470-28-1</b>	<a href="#">[2]</a>
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[2]</a>

| Synonyms | 3-(BenzylOxy)-4'-Methoxy-1,1'-biphenyl; 1-methoxy-4-(3-phenylmethoxyphenyl)benzene; 3'-BenzylOxy-4-methoxybiphenyl; 1-(BenzylOxy)-3-(4-methoxyphenyl)benzene |[\[2\]](#)[\[3\]](#) |

Table 2: Molecular and Structural Identifiers

Identifier Type	Identifier	Reference
InChI	InChI=1S/C20H18O2/c1-21-19-12-10-17(11-13-19)18-8-5-9-20(14-18)22-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3	<a href="#">[2]</a>
InChIKey	JRUUDJIJHJSUFA-UHFFFAOYSA-N	<a href="#">[2]</a>
Canonical SMILES	COC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3	<a href="#">[2]</a>

| PubChem CID | 15044366 |[\[2\]](#) |

## Physicochemical Properties

Detailed experimental data on the physical and chemical properties of **3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl** are not readily available in published literature or safety data sheets.[\[3\]](#) The available information is limited to computed properties derived from its chemical structure.

Table 3: Computed Physicochemical Properties

Property	Value	Reference
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| Molecular Weight | 290.356 g/mol |[\[2\]](#) |

Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are currently not documented in publicly accessible databases.[\[3\]](#)

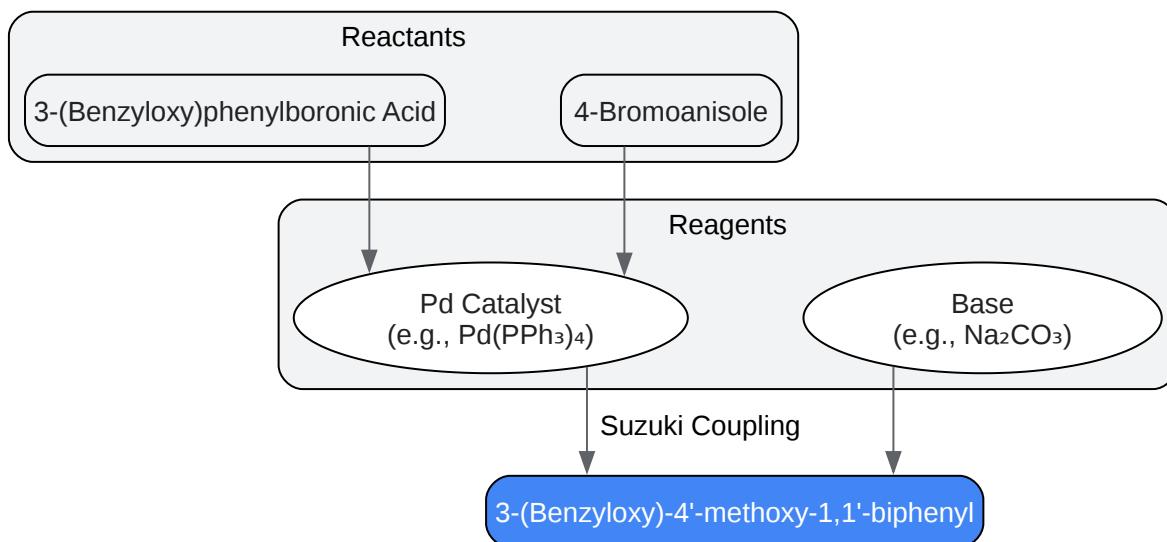
## Synthesis and Reactivity

### General Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of **3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl** is not published, compounds of this class are typically synthesized via modern cross-coupling reactions. The most probable synthetic route is the Suzuki-Miyaura reaction.[\[1\]](#) This would involve the palladium-catalyzed coupling of an appropriately substituted arylboronic acid (or ester) with an aryl halide.

### Logical Synthesis Workflow

A logical, though not experimentally verified, workflow for the synthesis of this compound would involve the coupling of (3-(benzylOxy)phenyl)boronic acid with 4-bromoanisole, or alternatively, (4-methoxyphenyl)boronic acid with 3-bromophenyl benzyl ether, in the presence of a palladium catalyst and a suitable base.



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Caption: Hypothetical Suzuki-Miyaura cross-coupling synthesis pathway.

## Stability and Reactivity

No specific data on the chemical stability, reactivity, or hazardous decomposition products for **3-(Benzyl)oxy-4'-methoxy-1,1'-biphenyl** are available.<sup>[3]</sup> Standard handling procedures for aromatic ether compounds are recommended.

## Applications and Biological Relevance

This compound is identified for use in industrial and scientific research.<sup>[3]</sup> However, there is no specific information available in the scientific literature regarding its application in drug development, materials science, or as a participant in any biological signaling pathways.

The structural motifs, specifically the methoxybiphenyl core, are present in various pharmacologically active compounds.<sup>[1]</sup> Similarly, the benzyl group is a common functional moiety in medicinal chemistry.<sup>[1]</sup> The study of **3-(Benzyl)oxy-4'-methoxy-1,1'-biphenyl** and its analogs could potentially offer insights into structure-activity relationships (SAR) for the design of new therapeutic agents or materials.<sup>[1]</sup>

## Safety and Handling

## Hazard Identification

There is no specific hazard classification available for this compound under GHS (Globally Harmonized System of Classification and Labelling of Chemicals).[\[3\]](#)

## Personal Protective Equipment (PPE)

For handling in a laboratory setting, the following personal protective equipment is recommended:

- Eye/Face Protection: Tightly fitting safety goggles.[\[3\]](#)
- Skin Protection: Impervious and flame-resistant clothing.[\[3\]](#)
- Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[\[3\]](#)

## Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[3\]](#)

## Ecological Information

There is no data available regarding the ecological impact of **3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl**, including its toxicity to aquatic life, persistence and degradability, bioaccumulative potential, or mobility in soil.[\[3\]](#)

## Conclusion

**3-(BenzylOxy)-4'-methoxy-1,1'-biphenyl** is a defined chemical entity with established identifiers. It holds potential as a research chemical or synthetic intermediate due to its structural features, which are common in biologically active molecules. However, there is a significant lack of publicly available experimental data concerning its physicochemical properties, specific synthesis protocols, and biological or material science applications. Consequently, no information exists on its role in signaling pathways or established experimental workflows. Further research is required to characterize this compound and explore its potential uses.

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## References

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